Physical and chemical properties of N-Benzyl-3-chloropyrazin-2-amine
Physical and chemical properties of N-Benzyl-3-chloropyrazin-2-amine
Executive Briefing N-Benzyl-3-chloropyrazin-2-amine (CAS: 53265-33-1) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry and materials science. Featuring a pyrazine core substituted with orthogonal reactive sites—an electron-donating benzylamine group and an electron-withdrawing chlorine atom—this molecule serves as a critical intermediate for the synthesis of kinase inhibitors, central nervous system (CNS) active agents, and advanced coordination complexes[1],[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. Here, we will dissect the mechanistic causality behind its synthesis, detail self-validating experimental protocols, and map its downstream orthogonal reactivity.
Part 1: Physicochemical Architecture & Structural Analytics
The reactivity of N-Benzyl-3-chloropyrazin-2-amine is dictated by the push-pull electronic dynamics of its substituents. The pyrazine ring (1,4-diazine) is inherently electron-deficient, which activates the halogens for Nucleophilic Aromatic Substitution (S_NAr). However, the introduction of the benzylamine group at the C2 position fundamentally alters the electronic landscape. The lone pair on the amine nitrogen donates electron density into the pyrazine π-system via the mesomeric (+M) effect. This localized increase in electron density significantly deactivates the adjacent C3-chlorine bond toward further nucleophilic attack, allowing for highly controlled, stepwise functionalization[3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification |
|---|---|
| Chemical Name | N-Benzyl-3-chloropyrazin-2-amine |
| CAS Registry Number | 53265-33-1[4] |
| Molecular Formula | C11H10ClN3 |
| Molecular Weight | 219.67 g/mol |
| Appearance | Solid (Off-white to pale yellow) |
| Typical Purity | ≥ 95.0% (Often >97% via HPLC)[1],[4] |
| Storage Conditions | 2-8°C, sealed in a dry, inert atmosphere[4] |
Part 2: Mechanistic Synthesis & Causality
The synthesis of N-Benzyl-3-chloropyrazin-2-amine relies on the regioselective mono-amination of 2,3-dichloropyrazine. Because 2,3-dichloropyrazine is a symmetric molecule, the first substitution does not suffer from regiochemical ambiguity. The true synthetic challenge lies in preventing over-substitution (bis-amination).
Protocol 1: Regioselective Mono-Amination of 2,3-Dichloropyrazine
Self-Validating System: The reaction is self-limiting. The exotherm observed during the initial amine addition confirms the rapid first substitution. The subsequent stalling of the reaction (verifiable via LC-MS) confirms the +M deactivation of the second chlorine, ensuring high mono-product fidelity.
Step-by-Step Methodology:
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System Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloropyrazine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol.
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Causality: Ethanol is selected over DMF because it supports mild refluxing and often allows the mono-substituted product to precipitate upon cooling, simplifying isolation.
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Controlled Addition: Cool the solution to 0°C using an ice bath. Add benzylamine (11.0 mmol, 1.1 eq) dropwise over 15 minutes.
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Causality: Dropwise addition mitigates local concentration spikes and controls the initial exotherm, suppressing the kinetic pathway that could lead to trace bis-alkylation.
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Acid Scavenging: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq) in one portion.
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the S_NAr process, preventing the protonation of the unreacted benzylamine and driving the reaction to completion.
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Thermal Activation: Remove the ice bath and heat the reaction mixture to 60°C for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 3:1).
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Workup & Isolation: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify via flash column chromatography or recrystallization from hot ethanol to yield the pure N-Benzyl-3-chloropyrazin-2-amine.
Fig 1: Regioselective SNAr workflow leveraging the +M effect for mono-substitution.
Part 3: Downstream Orthogonal Reactivity
While the C3-chlorine is deactivated toward S_NAr, it remains highly susceptible to transition-metal-catalyzed cross-coupling reactions. This orthogonal reactivity makes N-Benzyl-3-chloropyrazin-2-amine an ideal scaffold for divergent synthesis in drug discovery (e.g., generating libraries of Active Pharmaceutical Ingredients)[3] and for constructing hydrogen-bonded networks in coordination chemistry[2].
Protocol 2: Suzuki-Miyaura C3-Arylation
To build complex pharmacophores, the C3 position can be arylated using Palladium catalysis.
Step-by-Step Methodology:
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Reagent Assembly: In a Schlenk tube, combine N-Benzyl-3-chloropyrazin-2-amine (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).
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Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-dioxane and water. Sparge the mixture with Argon gas for 15 minutes.
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Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid. Rigorous degassing is non-negotiable for high yields.
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Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq) under a positive pressure of Argon. Seal the tube.
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Reaction: Heat the mixture at 90°C for 8 hours. The biphasic nature of the solvent system ensures the base remains dissolved while the organic components react in the dioxane phase.
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Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition between water and dichloromethane, extract, dry, and purify via chromatography.
Fig 2: Divergent downstream chemical reactivity pathways for C3-functionalization.
References
- Title: Search Results - AK Scientific (N-Benzyl-3-chloropyrazin-2-amine)
- Source: bidepharm.
- Title: Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)
- Source: researchgate.
